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Introduction
Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid, serves as a compelling

subject of study due to its structural analogy to proline and its significant biological activities.[1]

[2] This four-membered heterocyclic compound is naturally found in various plant species,

including lily of the valley and common beets.[2] Its structural similarity to proline allows it to be

mistakenly incorporated into polypeptide chains during protein synthesis, leading to the

production of misfolded and non-functional proteins.[2][3] This disruption of cellular machinery

makes Azetidine-2-carboxylic acid a valuable tool in research areas such as protein folding

diseases, cellular stress responses, and as a potential lead for therapeutic development. This

technical guide provides an in-depth overview of the physicochemical properties, experimental

protocols for their determination, and the biological mechanism of action of Azetidine-2-
carboxylic acid.

Physicochemical Properties
The physicochemical properties of Azetidine-2-carboxylic acid are crucial for understanding

its behavior in biological systems and for its application in experimental settings. A summary of

these properties is presented in the table below.
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Property Value Reference(s)

Molecular Formula C₄H₇NO₂ [2]

Molar Mass 101.104 g/mol [2]

Appearance Crystalline solid [2]

Density 1.275 g/cm³ [2]

Melting Point 215 °C (419 °F; 488 K) [2]

Boiling Point 242 °C (468 °F; 515 K) [2]

Water Solubility 5.0 g/100 mL [2]

pKa (predicted) 2.35 ± 0.20 [4]

LogP (calculated) -2.9 [5]

Experimental Protocols
Detailed experimental methodologies are essential for the accurate and reproducible

determination of physicochemical properties. Below are representative protocols for key

parameters.

Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A common method for its

determination is the capillary melting point technique.

Methodology:

A small amount of finely powdered, dry Azetidine-2-carboxylic acid is packed into a thin-

walled capillary tube, sealed at one end.

The capillary tube is placed in a melting point apparatus, which contains a heated block or

an oil bath.

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature

approaches the expected melting point.
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The temperature at which the first drop of liquid appears (onset of melting) and the

temperature at which the entire solid has turned into a clear liquid (completion of melting) are

recorded as the melting point range. For a pure compound, this range is typically narrow.

pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an

amino acid like Azetidine-2-carboxylic acid, potentiometric titration can be used to determine

the pKa values of its carboxylic acid and amino groups.

Methodology:

A known concentration of Azetidine-2-carboxylic acid is dissolved in deionized water.

The solution is placed in a beaker with a magnetic stirrer and a calibrated pH electrode.

A standard solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a

burette.

The pH of the solution is recorded after each addition of the titrant.

A titration curve is generated by plotting the pH versus the volume of titrant added.

The pKa value for the carboxylic acid group corresponds to the pH at the half-equivalence

point of the first buffer region. The pKa of the amino group corresponds to the pH at the half-

equivalence point of the second buffer region. The Henderson-Hasselbalch equation is used

to calculate the precise pKa values from the titration data.[6][7]

LogP Determination by Shake-Flask Method
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for

predicting its pharmacokinetic properties. The shake-flask method is a classic technique for its

determination.

Methodology:

A solution of Azetidine-2-carboxylic acid of known concentration is prepared in a biphasic

system of n-octanol and water (or a suitable buffer like PBS, pH 7.4).[8]
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The mixture is placed in a separatory funnel and shaken vigorously for a set period to allow

for the partitioning of the solute between the two phases to reach equilibrium.

The mixture is then allowed to stand until the two phases have completely separated.

The concentration of Azetidine-2-carboxylic acid in both the n-octanol and aqueous

phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or

HPLC.[9]

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol

phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[8]

Water Solubility Determination (OECD Guideline 105)
The Organisation for Economic Co-operation and Development (OECD) Guideline 105

provides a standardized method for determining the water solubility of chemical substances.[5]

[10][11]

Methodology:

An excess amount of Azetidine-2-carboxylic acid is added to a known volume of distilled

water in a flask.

The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach

equilibrium. A preliminary test can be conducted to estimate the time required for saturation.

[10]

After equilibration, the mixture is allowed to stand, and the undissolved solid is separated

from the saturated aqueous solution by centrifugation or filtration.

The concentration of Azetidine-2-carboxylic acid in the clear aqueous phase is determined

by a suitable analytical method.

The water solubility is expressed as the mass of the substance dissolved per volume of

water (e.g., g/100 mL).

Spectroscopic Data
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Spectroscopic analysis provides valuable information about the chemical structure and purity of

Azetidine-2-carboxylic acid.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum of

Azetidine-2-carboxylic acid in D₂O typically shows multiplets for the β- and γ-protons of the

azetidine ring and a triplet for the α-proton. The chemical shifts are approximately δ 2.4-2.8

ppm for the β-protons, δ 3.8-4.1 ppm for the γ-protons, and a triplet around δ 4.7 ppm for the

α-proton.[12]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum

will show distinct signals for the three carbon atoms of the azetidine ring and the carbonyl

carbon of the carboxylic acid group. The carbonyl carbon typically appears in the range of

170-185 ppm.[13]

IR (Infrared) Spectroscopy: The IR spectrum of Azetidine-2-carboxylic acid exhibits

characteristic absorption bands. A broad O-H stretching band is observed in the region of

2500-3300 cm⁻¹, which is characteristic of a carboxylic acid.[14][15] A strong C=O stretching

vibration for the carbonyl group appears around 1700-1760 cm⁻¹.[14][15] C-N stretching and

N-H bending vibrations are also present.

Mass Spectrometry: The mass spectrum of Azetidine-2-carboxylic acid will show a

molecular ion peak corresponding to its molecular weight (101.10 g/mol ). Common

fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-

45) groups.[4][16]

Mechanism of Action and Signaling Pathways
Azetidine-2-carboxylic acid exerts its biological effects primarily by acting as a proline analog.

[17] This leads to its misincorporation into newly synthesized proteins, causing protein

misfolding and inducing cellular stress. The key steps in its mechanism of action are outlined

below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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